molecular formula C12H16N2O2S B5732046 N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide

N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide

Cat. No. B5732046
M. Wt: 252.33 g/mol
InChI Key: VLYLMEXJQYBZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide, commonly known as ‘BAY 11-7082’, is a synthetic compound that has gained significant attention in the scientific community due to its anti-inflammatory and anti-cancer properties. It was first synthesized and characterized in 2001 by a group of German researchers. Since then, it has been extensively studied for its potential use in various biomedical applications.

Mechanism of Action

BAY 11-7082 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting the activity of the IKK complex, BAY 11-7082 prevents the phosphorylation and degradation of IκBα, thus inhibiting NF-κB activation.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of adhesion molecules, and block the activation of NF-κB target genes. In addition, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BAY 11-7082 in lab experiments is its specificity for the IKK complex. It has been shown to selectively inhibit the activity of the IKK complex without affecting other kinases. This makes it an ideal tool for studying the role of the IKK complex in various biological processes. However, one of the limitations of using BAY 11-7082 is its potential toxicity. It has been shown to induce cell death in some cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BAY 11-7082. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other chemotherapeutic agents. In addition, there is a need for further research on the toxicity of BAY 11-7082 and its potential side effects in vivo. Finally, there is a need for the development of more potent and selective inhibitors of the IKK complex, which could have important therapeutic implications.

Synthesis Methods

BAY 11-7082 can be synthesized using a simple two-step procedure. The first step involves the reaction of 3-methoxyaniline with carbon disulfide and sodium hydroxide to form 3-methoxyphenyl isothiocyanate. In the second step, this intermediate is reacted with butyric anhydride to form the final product, BAY 11-7082.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating the immune response and inflammation. By inhibiting NF-κB, BAY 11-7082 can block the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammatory diseases.

properties

IUPAC Name

N-[(3-methoxyphenyl)carbamothioyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-3-5-11(15)14-12(17)13-9-6-4-7-10(8-9)16-2/h4,6-8H,3,5H2,1-2H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYLMEXJQYBZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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